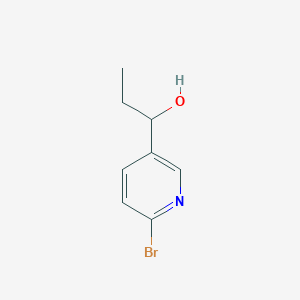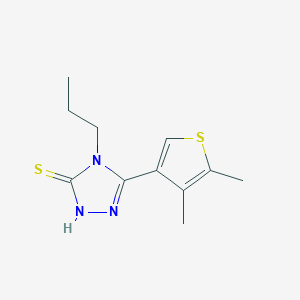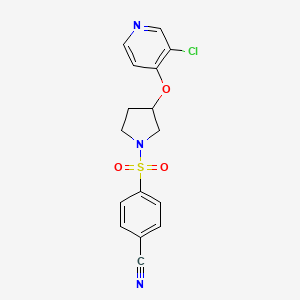![molecular formula C13H25NO B2370941 [1-(4-Methylcyclohexyl)piperidin-3-yl]methanol CAS No. 467443-70-5](/img/structure/B2370941.png)
[1-(4-Methylcyclohexyl)piperidin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-Methylcyclohexyl)piperidin-3-yl]methanol: is a chemical compound with the molecular formula C13H25NO and a molecular weight of 211.34 g/mol . It is also known by its IUPAC name, (1-(4-methylcyclohexyl)piperidin-3-yl)methanol . This compound is characterized by a piperidine ring substituted with a 4-methylcyclohexyl group and a hydroxymethyl group at the 3-position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Methylcyclohexyl)piperidin-3-yl]methanol typically involves the following steps :
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of the 4-Methylcyclohexyl Group: This step involves the alkylation of the piperidine ring with a 4-methylcyclohexyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
[1-(4-Methylcyclohexyl)piperidin-3-yl]methanol undergoes various chemical reactions, including :
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the piperidine ring to form a more saturated compound.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions include carboxylic acids (from oxidation), saturated piperidine derivatives (from reduction), and various substituted piperidine derivatives (from substitution) .
Aplicaciones Científicas De Investigación
[1-(4-Methylcyclohexyl)piperidin-3-yl]methanol has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
Mecanismo De Acción
The mechanism of action of [1-(4-Methylcyclohexyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Methylcyclohexyl)piperidine
- 3-Hydroxypiperidine
- 4-Methylcyclohexylmethanol
Uniqueness
[1-(4-Methylcyclohexyl)piperidin-3-yl]methanol is unique due to the presence of both a 4-methylcyclohexyl group and a hydroxymethyl group on the piperidine ring . This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
[1-(4-methylcyclohexyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-11-4-6-13(7-5-11)14-8-2-3-12(9-14)10-15/h11-13,15H,2-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REACOZWJDAYUMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCCC(C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[(6-ethyl-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2370859.png)
![3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid](/img/structure/B2370861.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2370863.png)

![5-chloro-2-fluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2370870.png)

![methyl 3-({[1-(anilinocarbonyl)-3-methyl-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2370875.png)
![(E)-3-(but-2-en-1-yl)-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2370876.png)

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2370878.png)
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)urea](/img/structure/B2370880.png)

